1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system combining a pyrazole and a pyridine ring .
Preparation Methods
The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the construction of the pyrazolopyridine core followed by functionalization at various positions . Common synthetic routes include:
Cyclization Reactions: Starting from preformed pyrazole or pyridine derivatives, cyclization reactions are employed to form the pyrazolopyridine core.
Substitution Reactions: Functional groups are introduced at specific positions on the pyrazolopyridine ring through substitution reactions.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives:
Properties
Molecular Formula |
C23H28N4O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O/c1-3-4-14-27-22-21(16(2)26-27)19(15-20(25-22)18-10-11-18)23(28)24-13-12-17-8-6-5-7-9-17/h5-9,15,18H,3-4,10-14H2,1-2H3,(H,24,28) |
InChI Key |
KUCTVTNBPMKWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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